

# O-1918 Selectivity for GPR55 versus GPR18: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological selectivity of O-1918 for the G protein-coupled receptors GPR55 and GPR18. The document summarizes the available quantitative and qualitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

### Introduction

O-1918 is a synthetic cannabidiol analog that has emerged as a valuable pharmacological tool for investigating the functions of the orphan receptors GPR55 and GPR18.[1] It is generally characterized as an antagonist for both receptors, although its activity, particularly at GPR18, can be complex and assay-dependent.[2] This guide aims to consolidate the current understanding of O-1918's interaction with these two receptors to aid researchers in designing and interpreting experiments.

### **Quantitative Data Summary**

Direct comparative binding affinity studies for O-1918 at GPR55 and GPR18 are limited in the publicly available literature. However, functional antagonism has been quantified for GPR18. The following tables summarize the available data.

Table 1: Antagonist Potency of O-1918 at GPR18



Parameter	Value	Assay Type	Agonist(s)	Tissue/Cell System	Reference
pA <sub>2</sub>	6.0	Vasorelaxatio n	PSB-MZ- 1415, NAGly	Human Pulmonary Artery	[1]

Note: The  $pA_2$  is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher  $pA_2$  value indicates greater antagonist potency.

Table 2: Functional Activity Profile of O-1918



Receptor	Assay Type	Observed Activity	Notes	Reference(s)
GPR18	Calcium Mobilization	Agonist	Demonstrates biased agonism.	[2][3]
ERK1/2 Phosphorylation	Agonist	Demonstrates biased agonism.	[3]	
β-Arrestin Recruitment	No Activity		[2]	
Cell Migration	Antagonist	Attenuates migration induced by NAGly, Abn- CBD, and O- 1602.	[2][3]	
GPR55	β-Arrestin Recruitment	No Agonist Activity	Tested in a β- arrestin redistribution assay.	[4][5]
Vasorelaxation	Potentiator of LPI response	In contrast to its generally accepted antagonist role.		
Nociception Assay	Antagonist	Blocks the effects of the GPR55 agonist O-1602.		

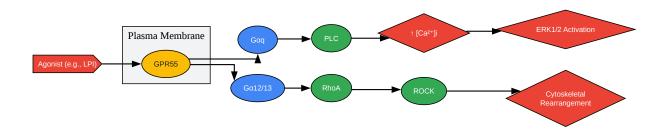
# **Signaling Pathways**

GPR55 and GPR18 are coupled to distinct G protein families, initiating different downstream signaling cascades.

## **GPR55 Signaling Pathway**



GPR55 activation primarily couples to G $\alpha$ q and G $\alpha$ 12/13 proteins. This leads to the activation of phospholipase C (PLC) and RhoA, respectively. PLC activation results in the production of inositol trisphosphate (IP $_3$ ) and diacylglycerol (DAG), leading to an increase in intracellular calcium ([Ca $^{2+}$ ]i) and activation of protein kinase C (PKC). The RhoA pathway is involved in cytoskeleton rearrangement.



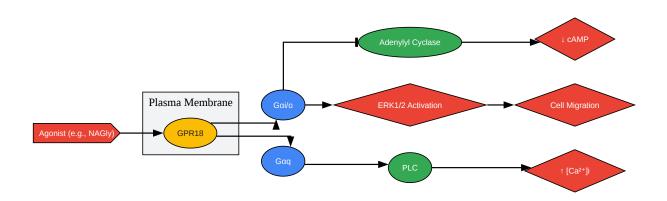
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**GPR55 Signaling Cascade** 

### **GPR18 Signaling Pathway**

GPR18 signaling is more complex and appears to involve coupling to both Gαi/o and Gαq proteins. Gαi/o coupling leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, while also contributing to the activation of the MAPK/ERK pathway. Gαq coupling, as in GPR55, can lead to increases in intracellular calcium. The specific pathway activated can be ligand-dependent, leading to the observed biased agonism.





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**GPR18 Signaling Cascade** 

### **Experimental Protocols**

Detailed protocols for assessing the activity of O-1918 at GPR55 and GPR18 are provided below. These are generalized methods and may require optimization based on the specific cell line and laboratory equipment.

### **ERK1/2 Phosphorylation Assay**

This assay measures the phosphorylation of ERK1/2, a downstream event in the signaling cascade of both GPR55 and GPR18.

#### Materials:

- HEK293 or CHO cells stably expressing human GPR55 or GPR18.
- DMEM/F-12 medium, Fetal Bovine Serum (FBS), G-418 (for selection).
- 96-well or 384-well cell culture plates.
- O-1918, appropriate agonist (e.g., LPI for GPR55, NAGly for GPR18).



- Lysis buffer.
- AlphaScreen® SureFire® p-ERK1/2 Assay Kit or antibodies for Western blotting (anti-p-ERK1/2, anti-total-ERK1/2).

#### Protocol:

- Cell Plating: Seed GPR55- or GPR18-expressing cells into 96-well plates at a density of approximately 40,000 cells/well and culture for 24 hours.
- Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24-48 hours to reduce basal ERK phosphorylation.
- Antagonist Pre-incubation: For antagonist mode, pre-incubate the cells with varying concentrations of O-1918 for 30 minutes at 37°C.[6]
- Agonist Stimulation: Add the agonist (e.g., LPI or NAGly) at a concentration known to elicit a submaximal response (e.g., EC<sub>80</sub>) and incubate for 5-30 minutes at 37°C. For agonist mode, add O-1918 directly.
- Cell Lysis: Remove the medium and lyse the cells with the appropriate lysis buffer.
- Detection:
  - AlphaScreen: Transfer the lysate to a 384-well Proxiplate and follow the manufacturer's protocol for the AlphaScreen® SureFire® kit.[7]
  - Western Blot: Separate the protein lysate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated ERK1/2 and total ERK1/2, followed by secondary antibodies and detection.
- Data Analysis: Quantify the p-ERK1/2 signal and normalize it to the total ERK1/2 signal. For antagonist activity, calculate the IC<sub>50</sub> of O-1918.

### **Calcium Mobilization Assay**

This assay is used to measure the increase in intracellular calcium upon receptor activation, typically through the  $G\alpha q$  pathway.



#### Materials:

- · HEK293T cells.
- Expression vectors for GPR55 or GPR18, and a promiscuous Gα protein (e.g., Gα<sub>16</sub> or Gαqi5).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Black-walled, clear-bottom 96-well or 384-well plates.
- Fluorescent Imaging Plate Reader (FLIPR) or equivalent.

#### Protocol:

- Cell Transfection: Co-transfect HEK293T cells with the receptor of interest (GPR55 or GPR18) and the promiscuous Gα protein.
- Cell Plating: Seed the transfected cells into black-walled, clear-bottom plates and culture overnight.
- Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then load the cells with a calcium-sensitive dye like Fluo-4 AM for 1 hour at 37°C.
- Assay:
  - Place the cell plate into a FLIPR instrument.
  - For antagonist mode, add varying concentrations of O-1918 and incubate. Then add a predetermined concentration of agonist (e.g., EC<sub>80</sub>).
  - For agonist mode, add varying concentrations of O-1918 directly to the wells.
- Data Acquisition: Measure the fluorescence intensity kinetically over time. The change in fluorescence indicates a change in intracellular calcium concentration.
- Data Analysis: Determine the EC<sub>50</sub> for agonists or the IC<sub>50</sub> for antagonists from the concentration-response curves.



### **β-Arrestin Recruitment Assay**

This assay measures the recruitment of  $\beta$ -arrestin to the activated receptor, a key event in GPCR desensitization and signaling.

#### Materials:

- PathHunter® β-arrestin cell line expressing the tagged GPCR of interest (GPR55 or GPR18).
- 384-well white cell culture plates.
- PathHunter® Detection Reagents.
- Chemiluminescence plate reader.

#### Protocol:

- Cell Plating: Seed the PathHunter® cells in the 384-well plate and incubate overnight.[8]
- Antagonist Mode:
  - Add varying concentrations of O-1918 to the wells and incubate for 30 minutes at 37°C.
  - Add a pre-determined EC<sub>80</sub> concentration of a known agonist.
  - Incubate for 90 minutes at 37°C.[9]
- Agonist Mode:
  - Add varying concentrations of O-1918 to the wells.
  - Incubate for 90 minutes at 37°C.[9]
- Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature in the dark.[9]
- Measurement: Read the chemiluminescent signal using a plate reader.
- Data Analysis: Normalize the data and calculate EC50 or IC50 values.



### **Cell Migration (Transwell) Assay**

This assay is particularly relevant for GPR18, where O-1918 acts as an antagonist.

#### Materials:

- BV-2 microglial cells or HEK293 cells expressing GPR18.
- Transwell inserts (e.g., 8.0 μm pore size).
- · 24-well plates.
- Chemoattractant (e.g., NAGly, Abn-CBD).
- · Serum-free medium.
- Fixation and staining reagents (e.g., paraformaldehyde, crystal violet or DAPI).

#### Protocol:

- Cell Preparation: Culture cells to ~80-90% confluency, then detach and resuspend them in serum-free medium.[10]
- Assay Setup:
  - Place Transwell inserts into the wells of a 24-well plate.
  - Add medium containing the chemoattractant to the lower chamber.
  - In the upper chamber (the insert), add the cell suspension. For antagonist studies, the cell suspension should contain varying concentrations of O-1918.
- Incubation: Incubate the plate at 37°C for a period sufficient for migration to occur (e.g., 4-24 hours).[11]
- Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.[12]

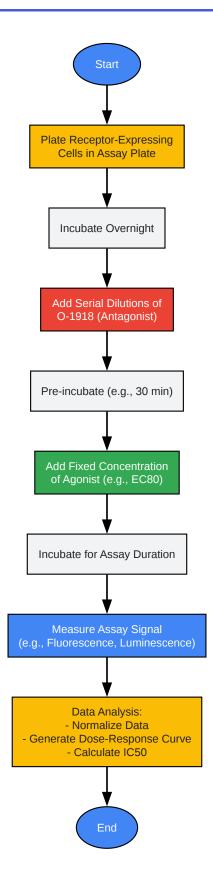


- Fixation and Staining: Fix the migrated cells on the underside of the insert membrane with paraformaldehyde, then stain with crystal violet or a fluorescent dye like DAPI.[12]
- Quantification:
  - Image the underside of the membrane using a microscope and count the number of migrated cells in several fields of view.
  - Alternatively, the dye can be eluted, and the absorbance or fluorescence can be measured with a plate reader.[12]
- Data Analysis: Compare the number of migrated cells in the presence of O-1918 to the control to determine its inhibitory effect.

### **Experimental Workflow Visualization**

The following diagram illustrates a general workflow for characterizing the antagonist activity of a compound like O-1918 in a cell-based functional assay.





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